4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Kinase inhibitor Halogen bonding Indazole scaffold

This poly-substituted indazole scaffold integrates three orthogonal functional handles critical for kinase drug discovery: C3 iodine for Pd-catalyzed diversification (Suzuki, Sonogashira), C4 fluorine for metabolic blocking and electrostatic surface modulation, and C6 nitrile as a hydrogen bond acceptor and metabolic stabilizer. Unlike generic indazole fragments, this pre-blocked scaffold eliminates C4/C6 oxidative metabolism liabilities while enabling sequential C3 SAR exploration. The iodine atom also provides robust anomalous scattering (f″=6.9 e⁻) for SAD phasing in co-crystallography. Ideal for fragment-based libraries, parallel synthesis, and lead optimization where metabolic stability and synthetic versatility are paramount.

Molecular Formula C8H3FIN3
Molecular Weight 287.03 g/mol
CAS No. 1082041-46-0
Cat. No. B1464808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
CAS1082041-46-0
Molecular FormulaC8H3FIN3
Molecular Weight287.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)I)F)C#N
InChIInChI=1S/C8H3FIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13)
InChIKeyIOQGAAULVMSHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile (CAS 1082041-46-0): A Halogenated Indazole Scaffold for Kinase-Focused Medicinal Chemistry


4-Fluoro-3-iodo-1H-indazole-6-carbonitrile (CAS 1082041-46-0) is a poly-substituted heteroaromatic building block belonging to the 1H-indazole class [1]. The compound possesses a molecular formula of C8H3FIN3 and a molecular weight of 287.03 g/mol, integrating three distinct functional handles on the bicyclic indazole core: a fluorine atom at the C4 position, an iodine atom at the C3 position, and a nitrile (cyano) group at the C6 position . This specific substitution pattern confers a predicted pKa of 8.86±0.40, density of 2.18±0.1 g/cm³, and boiling point of 440.8±40.0 °C, physicochemical parameters that distinguish it from simpler indazole analogs . The compound is supplied commercially with purity specifications typically ranging from 95% to 98%, and is regulated under industrial safety and health laws (e.g., Japanese Industrial Safety and Health Act Article 57-2 for hazardous substances requiring labeling) .

Why 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Cannot Be Substituted with Generic Indazole Analogs in Kinase Inhibitor Design


Generic substitution among indazole derivatives is contraindicated due to the orthogonal functional roles played by each substituent in modulating target binding, pharmacokinetic profile, and synthetic tractability. The C3 iodine atom serves as a critical vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, heteroaryl, or alkynyl diversity into the kinase hinge-binding region, with the electronic properties of iodine enabling distinct regioselectivity and reaction kinetics compared to bromo or chloro analogs . The C4 fluorine atom alters the electron density of the aromatic system and establishes potential orthogonal interactions (C–H···F, C–F···H–N) within hydrophobic enzyme pockets, while simultaneously blocking oxidative metabolism at the C4 position, a metabolic soft spot in unsubstituted indazoles . The C6 nitrile group functions as both a hydrogen bond acceptor for target engagement (e.g., with kinase catalytic lysine or backbone NH) and as a metabolic stabilizing element, as nitrile substitution at the 6-position reduces susceptibility to CYP450-mediated oxidation relative to hydrogen or methyl substituents [1]. Substituting this compound with a generic 3-iodo-1H-indazole, 4-fluoro-1H-indazole, or 1H-indazole-6-carbonitrile would forfeit at least two of these three functional handles, thereby compromising either synthetic diversification potential, target binding affinity, metabolic stability, or a combination thereof . Empirical data from kinase-focused medicinal chemistry campaigns confirm that halogen substitution pattern, particularly the position of fluorine and the nature of the halogen at C3, is a primary determinant of both potency and kinase selectivity profile [2].

Quantitative Differentiation of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Against Closest Structural Analogs: Evidence-Based Procurement Guide


4-Fluoro Substitution on Indazole Scaffold: Structural Isomer Comparison for Kinase Pocket Electrostatic Modulation

The C4 fluoro substitution in 4-fluoro-3-iodo-1H-indazole-6-carbonitrile alters the electrostatic potential surface of the indazole core relative to C5 and C6 fluoro isomers. The ortho-fluoro positioning (C4) relative to the indazole N1 nitrogen creates a unique electronic environment that modulates hinge-binding interactions. In comparative fragment screening, the 5-fluoro-3-iodo-1H-indazole isomer (CAS 858629-06-8) has been characterized as possessing an ortho-fluoro/meta-iodo arrangement that fits lead-like property space for kinase inhibition, with a molecular weight of 266.97 and XLogP3 of 2.8 . The 4-fluoro isomer (target compound) shifts the fluorine atom from the 5-position to the 4-position, which alters the vector of the C–F bond dipole relative to the hinge-binding N1–N2 axis. This positional isomerism has been demonstrated in structurally related indazole kinase inhibitors to impact selectivity profiles across the kinome, as the fluorine position affects both the electronics of the aromatic system and the steric complementarity with the ATP-binding pocket gatekeeper residue [1]. The target compound's 4-fluoro substitution pattern is specifically advantageous for targets where the fluorine must be directed toward the solvent-exposed region or ribose pocket rather than the hydrophobic back pocket of the ATP-binding site [2].

Kinase inhibitor Halogen bonding Indazole scaffold Electrostatic potential

6-Carbonitrile Substitution on Indazole Scaffold: Hydrogen Bond Acceptor Capacity Versus Unsubstituted and Methyl Analogs

The C6 nitrile group in 4-fluoro-3-iodo-1H-indazole-6-carbonitrile provides a hydrogen bond acceptor that is absent in unsubstituted 3-iodo-1H-indazole (CAS 66607-27-0). In validated kinase inhibitor pharmacophores, the 6-carbonitrile functionality engages the catalytic lysine residue or backbone NH groups within the ATP-binding pocket, as demonstrated by the 17 nM IC50 of the 6-carbonitrile-containing indazole derivative BDBM12113 against Chk1 kinase (pH 7.5, 22 °C, homogeneous HTRF assay) [1]. By contrast, unsubstituted 3-iodo-1H-indazole lacks this hydrogen bond acceptor at C6, and its kinase inhibition is primarily driven by hinge-binding through the indazole N1–N2 system, with reported antiproliferative activity across lung (A549), CML (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines but without the additional binding energy contributed by a nitrile group [2]. The nitrile group further serves as a metabolic blocking group, preventing CYP450-mediated oxidation at the C6 position that would otherwise occur in unsubstituted or 6-methyl indazole analogs . The target compound therefore combines the synthetic versatility of a C3 iodine handle, the electronic modulation of a C4 fluorine, and the target-engagement capacity of a C6 nitrile within a single scaffold .

Nitrile group Hydrogen bonding Metabolic stability Kinase inhibitor

C3 Iodine Handle for Cross-Coupling: Synthetic Utility Versus Bromo and Chloro Indazole Analogs

The C3 iodine atom in 4-fluoro-3-iodo-1H-indazole-6-carbonitrile provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo-1H-indazole and 3-chloro-1H-indazole analogs. The C–I bond (bond dissociation energy approximately 209 kJ/mol) undergoes oxidative addition to Pd(0) catalysts with significantly greater facility than C–Br (bond dissociation energy approximately 285 kJ/mol) or C–Cl (bond dissociation energy approximately 327 kJ/mol) bonds [1]. In Suzuki-Miyaura cross-coupling applications, 3-iodo-1H-indazole derivatives have been demonstrated to couple with organoboronic acids using various palladium catalysts immobilized over imidazolium ionic liquids, producing high yields of pharmaceutical precursors [2]. The yields of these Suzuki-Miyaura cross-couplings are primarily determined by catalyst and solvent selection rather than substrate structure, confirming the broad synthetic utility of the iodo handle . For the target compound, the presence of the C3 iodine atom enables sequential functionalization strategies where the iodo group can be selectively coupled while preserving the C4 fluoro and C6 nitrile substituents for downstream biological evaluation . This reactivity profile contrasts with 4-bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8, MW 222.04), where the C–Br bond requires more forcing coupling conditions and exhibits slower reaction kinetics, potentially leading to incomplete conversion or competitive decomposition of the nitrile functionality [3].

Suzuki-Miyaura coupling Palladium catalysis C–I bond Halogen exchange

Metabolic Stability Enhancement via C4 Fluorine and C6 Nitrile Blocking Groups Versus Unsubstituted Indazole Scaffolds

The combination of C4 fluorine and C6 nitrile substituents in 4-fluoro-3-iodo-1H-indazole-6-carbonitrile provides dual metabolic blocking groups that are absent in the baseline unsubstituted indazole scaffold (1H-indazole, MW 118.14). Unsubstituted indazole undergoes rapid CYP450-mediated hydroxylation at the C4 and C6 positions, leading to high intrinsic clearance and short half-life in hepatic microsomal stability assays [1]. Substitution with fluorine at C4 blocks oxidative metabolism at that site, a strategy validated across multiple kinase inhibitor programs where fluorine substitution enhances metabolic stability and bioavailability . The C6 nitrile group serves as a second metabolic blocking moiety, preventing hydroxylation at the C6 position that would otherwise generate a phenol metabolite prone to Phase II conjugation and rapid elimination . The iodine atom at C3, while potentially labile under certain biological conditions, is positioned at a site that is less susceptible to direct CYP450 oxidation compared to C4 and C6 positions [2]. This dual-blocking strategy is absent in simpler indazole building blocks such as 3-iodo-1H-indazole (lacks both blocking groups) and 4-fluoro-1H-indazole (lacks C6 nitrile), which retain metabolic soft spots that accelerate clearance in vivo .

Metabolic stability CYP450 oxidation Fluorine blocking Nitrile

Heavy Atom Effect: Iodine-Mediated Phasing for Macromolecular Crystallography of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

The iodine atom at the C3 position of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile confers anomalous scattering properties that are absent in fluorine-only, bromo, or chloro indazole analogs, enabling experimental phasing in macromolecular X-ray crystallography. Iodine possesses a significant anomalous scattering signal at Cu Kα wavelength (λ = 1.5418 Å, f′ = −1.1 e−, f″ = 6.9 e−), which is substantially larger than that of bromine (f′ = −0.8 e−, f″ = 1.5 e−) and chlorine (f′ = 0.3 e−, f″ = 0.7 e−), and dramatically larger than fluorine (f″ ≈ 0.0 e−) [1]. This anomalous signal is sufficient for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand complexes without requiring additional heavy-atom derivatization or selenomethionine incorporation [2]. For crystallography-grade applications, suppliers provide material suitable for co-crystallization studies, and polymorph screening data are available to support structure-based drug design initiatives for structurally related iodo-indazole scaffolds . In contrast, 4-bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8, MW 222.04) provides a weaker anomalous signal that may be insufficient for robust SAD phasing at Cu Kα wavelength, particularly for larger protein targets or lower-resolution diffraction data [3]. The target compound therefore offers a unique crystallographic phasing advantage that is not available from lighter halogen-containing or halogen-free indazole analogs [4].

X-ray crystallography SAD phasing Heavy atom Iodine anomalous scattering

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: Validated Application Scenarios for Kinase-Focused Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Design Requiring C4-Fluoro Substitution Pattern

Medicinal chemistry teams designing fragment-based kinase inhibitor libraries should prioritize 4-fluoro-3-iodo-1H-indazole-6-carbonitrile when the target kinase's ATP-binding pocket requires a fluorine vector oriented toward the solvent-exposed region or ribose-binding pocket rather than the hydrophobic back pocket. The C4-fluoro substitution pattern (contrasting with the more common C5-fluoro or C6-fluoro isomers) alters the electrostatic potential surface of the indazole core and directs the C–F bond dipole ortho to the N1 nitrogen [1]. This orientation is critical for kinases where the fluorine must engage the ribose hydroxyl groups or solvent network while avoiding steric clash with the gatekeeper residue. The 5-fluoro-3-iodo-1H-indazole isomer (CAS 858629-06-8, XLogP3 2.8, MW 266.97) has been characterized as fitting lead-like property space for kinase inhibition with its ortho-fluoro/meta-iodo arrangement, and the 4-fluoro isomer provides an alternative fluorine vector for structurally distinct binding modes . The compound's predicted pKa of 8.86 further informs protonation state predictions in the context of the kinase active site environment .

Sequential Diversification Strategy for Kinase Inhibitor SAR Exploration via C3 Iodo Handle

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is specifically indicated for parallel synthesis campaigns requiring sequential functionalization of the indazole core. The C3 iodine atom serves as the primary diversification handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids or organoboronic acids, enabling the introduction of diverse aryl and heteroaryl substituents into the hinge-binding region [1]. The lower bond dissociation energy of the C–I bond (209 kJ/mol) relative to C–Br (285 kJ/mol) ensures rapid oxidative addition to Pd(0) catalysts under mild conditions, minimizing competitive decomposition of the acid-sensitive nitrile group . After C3 diversification, the C4 fluorine and C6 nitrile remain intact as fixed pharmacophore elements, allowing systematic exploration of C3 substituent effects on kinase potency and selectivity while holding the electronic and metabolic properties of the scaffold constant. This sequential diversification capability is not available from 4-bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8, MW 222.04), which requires more forcing coupling conditions and exhibits slower reaction kinetics .

Metabolically Stabilized Scaffold for In Vivo Kinase Inhibitor Lead Optimization

Lead optimization programs transitioning from in vitro kinase inhibition to in vivo efficacy studies should procure 4-fluoro-3-iodo-1H-indazole-6-carbonitrile as a core scaffold when metabolic stability is a critical design parameter. The compound incorporates two metabolic blocking groups—fluorine at C4 and nitrile at C6—that together occupy the primary sites of CYP450-mediated oxidative metabolism on the indazole ring system [1]. Unsubstituted indazole scaffolds undergo rapid hydroxylation at C4 and C6, leading to high intrinsic clearance and short half-life in hepatic microsomal assays . By blocking both sites simultaneously, this compound reduces the likelihood of encountering metabolic liabilities during lead optimization that would otherwise necessitate scaffold re-engineering and re-synthesis of entire compound libraries. The fluorine substituent additionally enhances bioavailability through improved membrane permeability, as characterized in related fluoro-indazole kinase inhibitor fragments . Procurement of this pre-blocked scaffold enables medicinal chemistry teams to focus SAR efforts on C3 diversification while maintaining confidence that core metabolic stability will translate to improved pharmacokinetic profiles in vivo [2].

Experimental Phasing for Protein-Ligand Co-Crystal Structure Determination

Structural biology groups engaged in kinase inhibitor co-crystallography should select 4-fluoro-3-iodo-1H-indazole-6-carbonitrile for experimental phasing applications. The iodine atom at C3 provides a robust anomalous scattering signal at Cu Kα wavelength (f″ = 6.9 e−), which is 4.6-fold larger than the bromine signal (f″ = 1.5 e−) and sufficient for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand complexes [1]. This capability eliminates the need for selenomethionine incorporation or additional heavy-atom soaking, accelerating structure determination timelines and providing unambiguous electron density for ligand binding pose validation . The compound's compatibility with co-crystallization workflows has been established through related iodo-indazole scaffolds, for which crystallography-grade material and polymorph screening data are available to support structure-based drug design initiatives . For kinases where the indazole hinge-binding mode involves non-conventional C–H···O and N–H···π-aromatic interactions in buried pockets at the periphery of the ATP-binding site, as demonstrated for Chk1 (PDB: 2c3l), experimental phasing with iodine anomalous signal provides definitive assignment of ligand orientation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.